2-Thiophen-2-ylacetimidic acid ethyl ester
Description
2-Thiophen-2-ylacetimidic acid ethyl ester is an organosulfur compound featuring a thiophene ring linked to an acetimidic acid ethyl ester moiety. Its structure combines the aromaticity and electron-rich nature of thiophene with the reactivity of the imidic acid ester group, making it valuable in synthetic chemistry, particularly in heterocyclic synthesis and coordination chemistry.
Properties
CAS No. |
57870-96-9 |
|---|---|
Molecular Formula |
C8H11NOS |
Molecular Weight |
169.25 g/mol |
IUPAC Name |
ethyl 2-thiophen-2-ylethanimidate |
InChI |
InChI=1S/C8H11NOS/c1-2-10-8(9)6-7-4-3-5-11-7/h3-5,9H,2,6H2,1H3 |
InChI Key |
OICORECZJKWZOO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=N)CC1=CC=CS1 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-Thiophen-2-ylacetimidic acid ethyl ester can be achieved through several synthetic routes. One common method involves the condensation reaction of thiophene derivatives with appropriate reagents under specific conditions. For instance, the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis are notable methods for preparing thiophene derivatives . Industrial production methods may involve large-scale reactions using optimized conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
2-Thiophen-2-ylacetimidic acid ethyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-Thiophen-2-ylacetimidic acid ethyl ester has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, thiophene derivatives are explored for their pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities . Additionally, in the industry, thiophene-based compounds are utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
Mechanism of Action
The mechanism of action of 2-Thiophen-2-ylacetimidic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and related compounds, highlighting differences in substituents, ester groups, and molecular properties.
Key Observations:
Ester Group Influence: Di-2-thienylglycolic acid methyl ester (methyl ester) exhibits higher hydrophobicity compared to ethyl esters due to shorter alkyl chains, which may impact solubility in organic solvents .
Functional Group Comparisons :
- Ester vs. Acid : Thiophene-2-acetic acid lacks the imidic acid ester group, making it less reactive toward nucleophiles but more stable under acidic conditions. It serves as a precursor for ester derivatives like the target compound .
- Chain Length : Myristic acid ethyl ester, a long-chain fatty acid ester, demonstrates significantly higher hydrophobicity than the target compound, which is relevant in studies of lipid bilayers or solvent interactions .
Safety and Handling :
- Thiophene derivatives (e.g., Thiophene-2-acetic acid) are associated with skin/eye irritation hazards (H315, H319), suggesting similar precautions may apply to the target compound .
Synthetic Utility: Ethyl acetimidates, such as Ethyl 2-(methylthio)acetimidate, are known intermediates in the synthesis of heterocycles like thiazoles and imidazoles, implying that the target compound could facilitate analogous reactions with enhanced aromatic stabilization .
Biological Activity
2-Thiophen-2-ylacetimidic acid ethyl ester is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.
- Molecular Formula : C10H11N3O2S
- Molecular Weight : 239.28 g/mol
- IUPAC Name : 2-(thiophen-2-yl)acetimidic acid ethyl ester
The biological activity of 2-thiophen-2-ylacetimidic acid ethyl ester is primarily attributed to its ability to act as a precursor for various biologically active compounds. The presence of both the thiophene ring and the imidic acid moiety allows it to interact with various molecular targets, including enzymes and receptors involved in inflammation and cancer pathways.
Anticancer Activity
Recent studies have indicated that derivatives of 2-thiophen-2-ylacetimidic acid exhibit significant anticancer properties. For instance, compounds derived from this structure have shown selective inhibitory activity against microsomal prostaglandin E synthase-1 (mPGES-1), a target implicated in cancer progression and inflammation. Notably, compounds based on this scaffold demonstrated low micromolar IC50 values in A549 lung cancer cell lines, indicating potent anticancer activity .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory potential. By inhibiting mPGES-1, it reduces the biosynthesis of prostaglandin E2 (PGE2), which is often upregulated in inflammatory conditions. This inhibition can lead to decreased inflammation and pain, making it a candidate for developing new anti-inflammatory drugs .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Di Micco et al. (2021) | Identified 2-thiophen-2-ylacetimidic acid derivatives as selective mPGES-1 inhibitors with promising anticancer activity in vitro. |
| Akitake et al. (2013) | Highlighted the role of mPGES-1 in various pathologies including cancer, suggesting that targeting this enzyme could mitigate disease progression. |
| Jakobsson et al. (2000) | Discussed the importance of PGE2 in tumor development, reinforcing the relevance of mPGES-1 as a therapeutic target. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
